molecular formula C18H15N5O5S B465598 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B465598
M. Wt: 413.4g/mol
InChI Key: SOXXQTMHRYLUED-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features an indole moiety, a sulfonyl group, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides . The final step involves the formation of the diazinane trione ring, which can be achieved through cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of an indole moiety, a sulfonyl group, and a diazinane trione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N5O5S

Molecular Weight

413.4g/mol

IUPAC Name

5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C18H15N5O5S/c24-16-15(17(25)20-18(26)19-16)22-21-12-5-7-13(8-6-12)29(27,28)23-10-9-11-3-1-2-4-14(11)23/h1-8H,9-10H2,(H3,19,20,24,25,26)

InChI Key

SOXXQTMHRYLUED-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=NC4=C(NC(=O)NC4=O)O

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=NC4=C(NC(=O)NC4=O)O

Origin of Product

United States

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